molecular formula C17H20Cl6O4 B156090 Dibutyl chlorendate CAS No. 1770-80-5

Dibutyl chlorendate

Cat. No.: B156090
CAS No.: 1770-80-5
M. Wt: 501 g/mol
InChI Key: UJAHPBDUQZFDLA-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

Dibutyl chlorendate plays a significant role in biochemical reactions, particularly in its interactions with enzymes, proteins, and other biomolecules. It is known to interact with various enzymes involved in metabolic pathways, including those responsible for the hydrolysis of esters . The compound’s interactions with these enzymes can lead to the formation of intermediate products that participate in further biochemical reactions. For instance, this compound can be hydrolyzed to produce chlorendic acid, which can then undergo further metabolic transformations .

Cellular Effects

This compound has been shown to influence various cellular processes and functions. It can affect cell signaling pathways, gene expression, and cellular metabolism. Studies have indicated that exposure to this compound can lead to alterations in the expression of genes involved in detoxification and stress response pathways . Additionally, the compound can impact cellular metabolism by interfering with the normal functioning of metabolic enzymes, leading to changes in metabolite levels and metabolic flux .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound can bind to specific enzymes, inhibiting their activity and thereby affecting the biochemical pathways they regulate . For example, this compound can inhibit esterases, leading to the accumulation of ester substrates and the disruption of normal metabolic processes . Additionally, the compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability, degradation, and long-term impact on cellular function. The compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to the formation of degradation products that may have different biochemical properties . Long-term exposure to this compound in in vitro or in vivo studies has been associated with changes in cellular function, including alterations in cell proliferation, apoptosis, and differentiation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function, while at higher doses, it can induce toxic or adverse effects . Studies have shown that high doses of this compound can lead to significant changes in organ weight, reproductive function, and overall health in animal models . Threshold effects have also been observed, where specific dosage levels are required to elicit particular biochemical or physiological responses .

Metabolic Pathways

This compound is involved in several metabolic pathways, including those related to its hydrolysis and further transformation into other metabolites . The compound can be hydrolyzed by esterases to produce chlorendic acid, which can then participate in additional metabolic reactions . These metabolic pathways involve various enzymes and cofactors that facilitate the conversion of this compound into its metabolites, affecting metabolic flux and metabolite levels .

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins . The compound can be taken up by cells through passive diffusion or active transport mechanisms, depending on its concentration and the presence of specific transporters . Once inside the cells, this compound can bind to intracellular proteins, affecting its localization and accumulation within different cellular compartments .

Subcellular Localization

This compound’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . The compound can localize to various subcellular structures, including the cytoplasm, mitochondria, and endoplasmic reticulum . Its activity and function can be affected by its localization, as different cellular compartments provide distinct microenvironments that influence the compound’s interactions with biomolecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

Dibutyl chlorendate is synthesized through the esterification of chlorendic acid with butanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product .

Industrial Production Methods

In industrial settings, the production of dibutylchlorendate follows a similar esterification process but on a larger scale. The reaction conditions are optimized to maximize yield and purity, and the product is often purified through distillation or recrystallization techniques .

Chemical Reactions Analysis

Types of Reactions

Dibutyl chlorendate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction can produce less chlorinated esters .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dibutyl chlorendate is unique due to its specific structure, which imparts distinct chemical and physical

Properties

IUPAC Name

dibutyl 1,4,5,6,7,7-hexachlorobicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate
Source PubChem
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InChI

InChI=1S/C17H20Cl6O4/c1-3-5-7-26-13(24)9-10(14(25)27-8-6-4-2)16(21)12(19)11(18)15(9,20)17(16,22)23/h9-10H,3-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJAHPBDUQZFDLA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)C1C(C2(C(=C(C1(C2(Cl)Cl)Cl)Cl)Cl)Cl)C(=O)OCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20Cl6O4
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URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1051802
Record name Dibutyl chlorendate
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Molecular Weight

501.0 g/mol
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Physical Description

Colorless liquid; [MSDSonline]
Record name Dibutyl chlorendate
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CAS No.

1770-80-5
Record name Dibutyl chlorendate
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Record name Dibutyl chlorendate
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Record name Dibutyl chlorendate
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Record name Bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid, 1,4,5,6,7,7-hexachloro-, 2,3-dibutyl ester
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Record name Dibutyl chlorendate
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Record name Dibutyl 1,4,5,6,7,7-hexachlorobicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate
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Retrosynthesis Analysis

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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